molecular formula C13H13ClN2 B1480296 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine CAS No. 2092251-23-3

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine

Cat. No.: B1480296
CAS No.: 2092251-23-3
M. Wt: 232.71 g/mol
InChI Key: YMPHZHHXEPBRMZ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine” is a chemical compound. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved refluxing the compound in phosphorus oxychloride at 105°C for 3–4 hours .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the synthesis of novel triazole-pyrimidine-based compounds .

Scientific Research Applications

Synthesis and Antitumor Activity

Pyrimidine derivatives have been synthesized and evaluated for their potential antitumor properties. For instance, Grigoryan et al. (2012) studied the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides, exploring their influence on DNA methylation and in vitro antitumor properties Grigoryan et al., 2012.

Structural and Spectroscopic Analysis

Research on pyrimidine derivatives includes detailed structural and spectroscopic analysis to understand their physical and chemical properties. For example, Rajam et al. (2017) conducted a study on cation tautomerism, twinning, and disorder in different forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium 5-chloro-2-hydroxybenzoate, providing insights into molecular recognition processes that are crucial for pharmaceutical applications Rajam et al., 2017.

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of pyrimidine derivatives have also been a focus of research due to their potential applications in optoelectronic devices. Hussain et al. (2020) conducted a study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, comparing DFT/TDDFT calculations with experimental data Hussain et al., 2020.

Crystal Structure and Interaction with DNA

The interaction of pyrimidine derivatives with DNA is another area of interest, providing insights into potential therapeutic applications. Zhang et al. (2013) characterized the crystal structure of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride and its interaction with DNA, suggesting a groove mode of binding Zhang et al., 2013.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine” and its derivatives could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

4-chloro-2-methyl-6-[(4-methylphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9-3-5-11(6-4-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPHZHHXEPBRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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